molecular formula C15H16N2O4S B5784368 N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5784368
M. Wt: 320.4 g/mol
InChI Key: NJIGUGZKLMRMPE-UHFFFAOYSA-N
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Description

N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as MSG, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful for a variety of purposes, including as a tool for studying biological systems and as a potential therapeutic agent for certain diseases. In

Scientific Research Applications

Synthesis and Application in Chemical Compounds

  • Synthesis of Tetrahydroisoquinolines : N-methoxy-N-methyl-N′-phenylsulfonyl glycinamide is used in the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline frameworks. This process involves simple reactions like N-benzylation and addition of arylmagnesium halide, leading to the synthesis of N-phenylsulfonyl protected 4-aryl-1,2,3,4-tetrahydroisoquinoline through reduction and acid-promoted cyclization (Kommidi, Balasubramaniam, & Aidhen, 2010).

  • Osteoclast Inhibition and Potential Therapeutic Agent : The compound exhibits osteoclast inhibitory activity, suggesting potential therapeutic applications for osteoporosis. It has been shown to inhibit RNAKL-induced osteoclast differentiation in bone marrow-derived macrophage cells, suggesting a role in bone health (Cho et al., 2020).

  • Herbicidal Activity : Various derivatives of glycinamides, including those with phenylsulfonyl groups, have shown selective herbicidal activity. This indicates potential applications in agriculture for weed control (He & Chen, 1997; He et al., 2000).

Applications in Medicinal Chemistry

  • Antitumor Applications : Compounds from sulfonamide-focused libraries, including phenylsulfonyl derivatives, have been evaluated for antitumor properties. Some have shown promising results as cell cycle inhibitors and have progressed to clinical trials, indicating a potential role in cancer treatment (Owa et al., 2002).

  • Investigation of Kinetic Mechanisms : The compound's derivatives have been studied for their effects on kinetics and mechanism of formation in various chemical reactions. This contributes to a deeper understanding of reaction mechanisms in chemical and pharmaceutical research (Sedlák et al., 1997).

  • Study of Molecular Conformations : Spectroscopic and theoretical studies of N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfonyl]propanamides provide insights into molecular conformations and interactions. This has implications for the design of new molecules in pharmaceutical research (Olivato et al., 2009).

  • Synthesis of Labelled Compounds : The synthesis of labelled compounds, like glyburide, with tritium and carbon-14, utilizes derivatives of phenylsulfonyl glycinamides. This is important for tracking and studying the behavior of drugs in biological systems (Hsi, 1973).

  • Investigation in DNA Synthesis : The compound's derivatives have been used in the synthesis of modified nucleosides in bacteriophage Mu, illustrating its relevance in genetic research and potential applications in gene therapy (Seela, Herdering, & Kehne, 1987).

  • Study of Antiestrogenic Activity : Research on dihydronaphthalene isomers, including those derived from phenylsulfonyl glycinamides, has shown potent antiestrogenic activity, suggesting potential applications in hormone-related treatments (Jones et al., 1979).

properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-methoxyanilino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-21-13-7-5-6-12(10-13)17(11-15(16)18)22(19,20)14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIGUGZKLMRMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N(CC(=O)N)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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